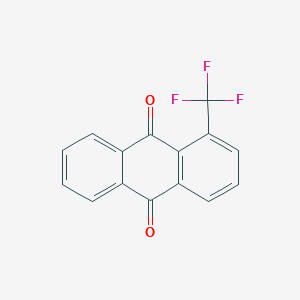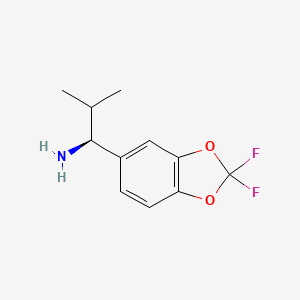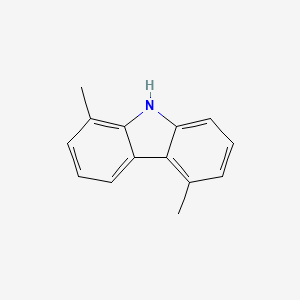
1,5-Dimethyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-9H-carbazole is an organic compound belonging to the carbazole family, which consists of nitrogen-containing aromatic heterocyclic compounds Carbazoles are known for their unique structural properties, which include a fused tricyclic system with two benzene rings and a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,5-Dimethyl-9H-carbazole can be synthesized through various methods, including:
Palladium-catalyzed reactions: These involve the use of palladium catalysts to facilitate the formation of carbazole derivatives from anilines and dihaloarenes.
Dehydrogenative cyclization: This method uses iridium catalysts and copper cocatalysts to cyclize 2-aminobiphenyls into carbazoles.
Electrochemical polymerization: This technique involves the polymerization of carbazole monomers under electrochemical conditions to produce polycarbazoles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using palladium-catalyzed reactions due to their efficiency and high yield. The use of microwave irradiation and magnetically recoverable palladium nanocatalysts has also been explored to reduce reaction times and improve compatibility with various functional groups .
Análisis De Reacciones Químicas
Types of Reactions: 1,5-Dimethyl-9H-carbazole undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Carbazole-3,6-dione.
Reduction: this compound derivatives with reduced functional groups.
Substitution: Halogenated or alkylated carbazole derivatives.
Aplicaciones Científicas De Investigación
1,5-Dimethyl-9H-carbazole has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-9H-carbazole involves its interaction with various molecular targets and pathways:
Topoisomerase Inhibition: The compound binds to topoisomerase enzymes, preventing them from unwinding DNA during replication, which leads to cell cycle arrest and apoptosis in cancer cells.
Actin Dynamics Disruption: It interferes with the normal organization of the actin cytoskeleton, affecting cell motility and division.
Molecular Signaling Pathways: The compound influences pathways such as the P53 signaling pathway in cancer cells and the AKT pathway in neuroprotection.
Comparación Con Compuestos Similares
1,5-Dimethyl-9H-carbazole can be compared with other similar compounds in the carbazole family:
2,7-Dimethyl-9H-carbazole: Similar structure but with methyl groups at the 2 and 7 positions, leading to different electronic properties and applications.
3,6-Dimethyl-9H-carbazole:
5,8-Dimethyl-9H-carbazole: Methyl groups at the 5 and 8 positions, known for its anticancer activity.
Propiedades
Número CAS |
51640-60-9 |
|---|---|
Fórmula molecular |
C14H13N |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
1,5-dimethyl-9H-carbazole |
InChI |
InChI=1S/C14H13N/c1-9-5-4-8-12-13(9)11-7-3-6-10(2)14(11)15-12/h3-8,15H,1-2H3 |
Clave InChI |
DEQROWVQAJBTMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C3=CC=CC(=C3NC2=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


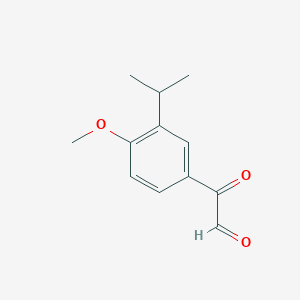
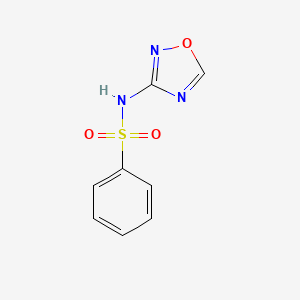
![[5-(Ethylsulfanyl)furan-3-yl]boronic acid](/img/structure/B13121786.png)
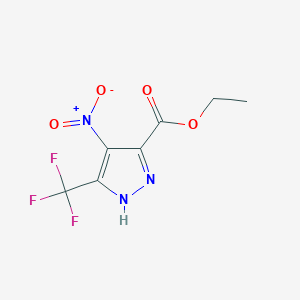
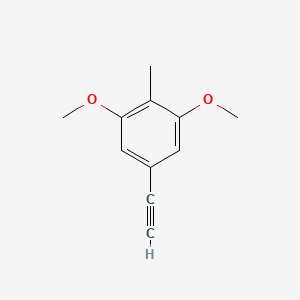
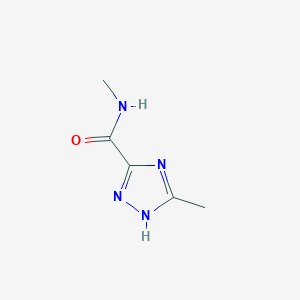

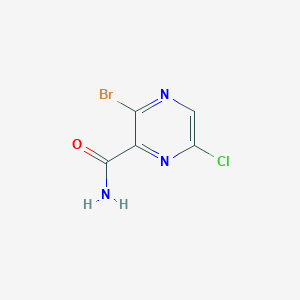
![2,3-Dihydropyrazolo[5,1-b]oxazole](/img/structure/B13121829.png)
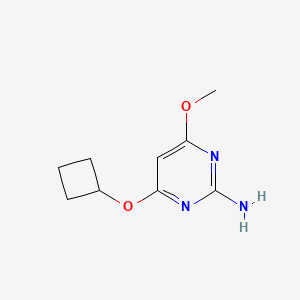
![4'-Borono-[1,1'-biphenyl]-3-carboxylicacid](/img/structure/B13121844.png)

